7-Deoxyechinosporin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Deoxyechinosporin can be synthesized through bioassay-guided fractionation of the ethyl acetate extract from the fermentation broth of Amycolatopsis strain YIM PH20520 . The fermentation process involves culturing the strain in a suitable medium, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: The industrial production of this compound primarily relies on fermentation processes. The Amycolatopsis strain is cultured in large-scale fermenters, and the compound is extracted from the fermentation broth using solvents like ethyl acetate . The extract is then subjected to purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Deoxyechinosporin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
7-Deoxyechinosporin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It serves as a model compound for studying lactone chemistry and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-Deoxyechinosporin involves inhibiting the growth of fungal pathogens by interfering with their cellular processes . The compound targets specific enzymes and pathways essential for fungal cell wall synthesis and integrity, leading to cell death . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound disrupts the synthesis of key cell wall components .
Comparison with Similar Compounds
Echinosporin: A closely related compound with similar antifungal properties.
Vancomycin: Another antibiotic produced by Amycolatopsis, known for its glycopeptide structure and antibacterial activity.
Rifamycin: An ansamycin-type antibiotic also produced by Amycolatopsis, used to treat bacterial infections.
Uniqueness: 7-Deoxyechinosporin is unique due to its tricyclic acetal-lactone structure, which distinguishes it from other antibiotics .
Properties
IUPAC Name |
3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c11-8(12)7-3-6-4-1-2-5(6)10(14-7)15-9(4)13/h1-6,10H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVNAFAEYGKTPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C1C(OC(=C3)C(=O)N)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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